4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
Overview
Description
4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C10H12Cl3N3O . It has a molecular weight of 296.58 . The IUPAC name for this compound is 4-[4,6-dichloro-5-(2-chloroethyl)-2-pyrimidinyl]morpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Cl3N3O/c11-2-1-7-8(12)14-10(15-9(7)13)16-3-5-17-6-4-16/h1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.58 .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods
The compound has been used in the synthesis of various derivatives. For instance, Lei et al. (2017) utilized it in synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, using a green synthetic method (Lei et al., 2017).
Inhibitors Synthesis
Hobbs et al. (2019) explored 4-(Pyrimidin-4-yl)morpholines as pharmacophores for PI3K and PIKKs inhibition, highlighting their significance in forming key hydrogen bonding interactions (Hobbs et al., 2019).
Pharmaceutical Research
Antimicrobial Activity
Patel et al. (2003) synthesized compounds from a similar structure, which were screened for antibacterial, antifungal, and antitubercular activities (Patel et al., 2003).
Potential in Parkinson's Disease
Wang et al. (2017) synthesized a compound for PET imaging in Parkinson's disease research, showcasing the application of related structures in neurodegenerative diseases (Wang et al., 2017).
Molecular and Structural Analysis
Hydrogen-Bonded Sheet Structures
Orozco et al. (2008) studied the bond distances and electronic polarization in similar compounds, providing insights into their molecular structure and potential interactions (Orozco et al., 2008).
Cross-Coupling Reactions
Martínez et al. (2012) investigated the synthesis of 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, highlighting the versatility of this compound in creating bioactive compounds (Martínez et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-[4,6-dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3N3O/c11-2-1-7-8(12)14-10(15-9(7)13)16-3-5-17-6-4-16/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTVNEMQQZJURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)Cl)CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719911 | |
Record name | 4-[4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine | |
CAS RN |
1007206-27-0 | |
Record name | 4-[4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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